1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride
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Overview
Description
1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and fluorine groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
The synthesis of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .
Chemical Reactions Analysis
1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .
Comparison with Similar Compounds
1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride can be compared with other similar compounds, such as:
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
1H-pyrazole-5-carboxamide derivatives: Known for their fungicidal and insecticidal activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19ClFN5 |
---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-4-17-8-11(9(3)16-17)14-6-10-7-15-18(5-2)12(10)13;/h7-8,14H,4-6H2,1-3H3;1H |
InChI Key |
WHXHHSZYOXLSHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=C(N(N=C2)CC)F.Cl |
Origin of Product |
United States |
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